2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride
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Overview
Description
2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound that features a tetrazole ring, a piperidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through catalyzed reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound under mild conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the tetrazole-sulfanyl intermediate with the piperidine ring, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Continuous flow reactors and environmentally benign solvents are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . The sulfanyl group can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar reactivity.
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone: A compound with a similar tetrazole-sulfanyl structure but different functional groups.
4-{1-[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]-2-methylpropyl}morpholine: Another tetrazole derivative with distinct substituents.
Uniqueness
2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride is unique due to its combination of a tetrazole ring, a sulfanyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler tetrazole derivatives .
Properties
Molecular Formula |
C8H16ClN5S |
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Molecular Weight |
249.77 g/mol |
IUPAC Name |
2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C8H15N5S.ClH/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H |
InChI Key |
BROAEYUHIUWKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2CCCCN2.Cl |
Origin of Product |
United States |
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